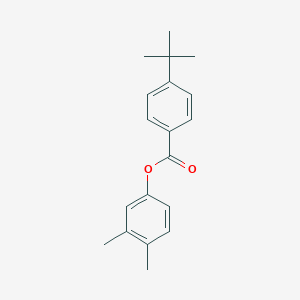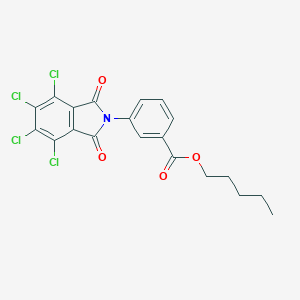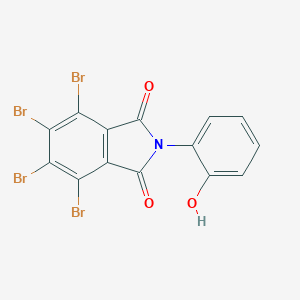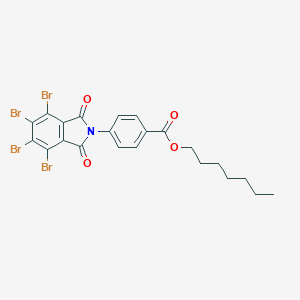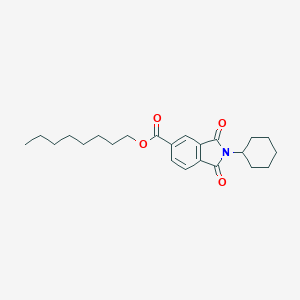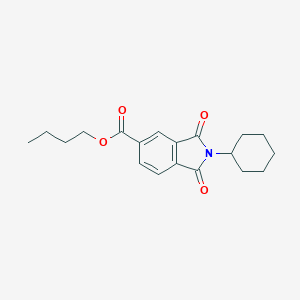
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C27H32N2O6 and a molecular weight of 480.55 . This compound is characterized by its unique structure, which includes a dodecyl ester group, a nitrophenyl group, and an isoindoline-5-carboxylate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. The key steps include:
Formation of the Isoindoline Core: This involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core.
Esterification: The final step involves the esterification of the carboxyl group with dodecanol under acidic conditions to form the dodecyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Dodecyl 2-{4-nitrophenyl}-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with the nitro group in a different position.
Dodecyl 2-{3-aminophenyl}-1,3-dioxoisoindoline-5-carboxylate: The nitro group is reduced to an amino group.
Dodecyl 2-{3-methoxyphenyl}-1,3-dioxoisoindoline-5-carboxylate: The nitro group is replaced by a methoxy group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-2-3-4-5-6-7-8-9-10-11-17-35-27(32)20-15-16-23-24(18-20)26(31)28(25(23)30)21-13-12-14-22(19-21)29(33)34/h12-16,18-19H,2-11,17H2,1H3 |
InChI Key |
AZKGSEUTUFKTQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


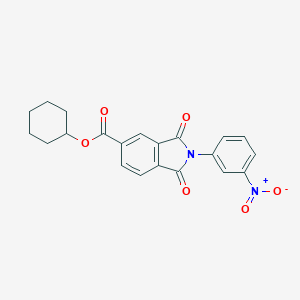
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE](/img/structure/B341994.png)
![4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341996.png)
![4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341997.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide](/img/structure/B341999.png)
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE](/img/structure/B342000.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B342002.png)
